molecular formula C8H10F3NO4 B11470070 Ethyl 3,3,3-trifluoro-2-hydroxy-2-(prop-2-enoylamino)propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(prop-2-enoylamino)propanoate

Cat. No.: B11470070
M. Wt: 241.16 g/mol
InChI Key: UKVLQFBMFSYGLS-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of trifluoromethyl and hydroxy groups, makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with ethyl alcohol under acidic conditions. The reaction proceeds through esterification, where the carboxylic acid group reacts with the alcohol to form the ester. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms, which are known for their enhanced stability and bioactivity.

    Biology: The compound is used in the development of fluorinated biomolecules, which have improved metabolic stability and can be used as probes in biological studies.

    Medicine: It is a key intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced potency and selectivity.

    Industry: The compound is utilized in the production of specialty chemicals, including agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy and enamido groups can form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(PROP-2-ENAMIDO)PROPANOATE is unique due to the presence of both the trifluoromethyl and enamido groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .

Properties

Molecular Formula

C8H10F3NO4

Molecular Weight

241.16 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-(prop-2-enoylamino)propanoate

InChI

InChI=1S/C8H10F3NO4/c1-3-5(13)12-7(15,8(9,10)11)6(14)16-4-2/h3,15H,1,4H2,2H3,(H,12,13)

InChI Key

UKVLQFBMFSYGLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C=C)O

Origin of Product

United States

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